molecular formula C9H8BrN B1587362 7-Bromo-2-methylindole CAS No. 302912-38-5

7-Bromo-2-methylindole

Cat. No. B1587362
M. Wt: 210.07 g/mol
InChI Key: YFEGQGALXHJBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 7-Bromo-2-methylindole (BMI) is an indole derivative.

  • It has a molecular weight of 210.07 g/mol and a melting point of 89-91°C .

  • BMI is a solid, odorless, and light brown to pinkish crystalline powder.

  • It is soluble in common organic solvents such as chloroform, benzene, and ethanol.

  • The compound exhibits a strong absorption peak at 284 nm in its UV spectra, indicating the presence of the indole ring.





  • Synthesis Analysis



    • BMI can be synthesized using various methods, including halogenation, alkylation, and acylation of indole precursors.

    • Further research is needed to explore more efficient and environmentally friendly synthetic routes.





  • Molecular Structure Analysis



    • BMI has the empirical formula C9H8BrN .

    • Its structure consists of a bicyclic system with a six-membered benzene ring fused to a five-membered nitrogen-containing ring.





  • Chemical Reactions Analysis



    • BMI is highly reactive at its 3-position , making it susceptible to protonation, halogenation, alkylation, and acylation.

    • Intramolecular alkylation by iminium ions (Pictet-Spengler reaction) is particularly useful.

    • Enantioselectivity can be achieved in conjugate addition reactions.




  • Scientific Research Applications

    1. Synthesis and Chemical Reactions

    7-Bromo-2-methylindole and related compounds are frequently used in various chemical syntheses and reactions. For instance, Ueda et al. (2006) explored the selective C-3 lithiation of 2,3-dibromo- and 2,3-diiodo-1-methylindoles, revealing the formation of 2-bromo-3-cycloheptatrienyl-1-methylindole under certain conditions, which indicates the intermediate role of 2-bromo-3-lithio-1-methylindole in these reactions (Ueda et al., 2006). Additionally, Liu and Gribble (2002) described the selective lithiation of 2,3-dibromo-1-methylindole to synthesize various 2,3-disubstituted indoles, demonstrating the versatility of bromo-methylindoles in synthetic chemistry (Liu & Gribble, 2002).

    2. Antifouling and Antimicrobial Properties

    The bromoindole derivatives have been identified for their potential in antifouling and antimicrobial applications. Pénez et al. (2011) investigated the antifouling properties of simple indole and purine alkaloids, including a bromoindole derivative, against marine biofilm bacteria, highlighting their significance in marine biology and environmental sciences (Pénez et al., 2011). Moreover, Mane et al. (2018) synthesized and evaluated a series of 5-bromoindole-2-carboxamides for their antibacterial activity against pathogenic Gram-negative bacteria, showcasing the potential of bromo-methylindoles in developing new antibacterial agents (Mane et al., 2018).

    3. Pharmaceutical and Biological Research

    In pharmaceutical and biological research, bromo-methylindoles are key intermediates and probes. Štěpánková et al. (2018) identified novel methylindoles as ligands of the human aryl hydrocarbon receptor, providing insights into the receptor modulation by indole structures. This has implications in understanding cell signaling and potential therapeutic applications (Štěpánková et al., 2018).

    4. Material Science and Energy Research

    In the field of material science and energy, bromo-methylindoles have unique applications. Li et al. (2016) reported on a new promising Liquid Organic Hydrogen Storage Carrier: 2-methylindole, highlighting its significant hydrogen storage capacity, which is crucial for sustainable energy solutions (Li et al., 2016).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Prevent the formation of dust and aerosols.

    • Provide appropriate exhaust ventilation in areas where dust is formed.




  • Future Directions



    • Investigate more economic and environmentally benign synthetic methods.

    • Explore solid-phase methods applicable to combinatorial approaches in synthesis.




    Remember that BMI is primarily used for research purposes and not for human therapeutic applications or veterinary use12. If you have any further questions, feel free to ask! 😊


    properties

    IUPAC Name

    7-bromo-2-methyl-1H-indole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YFEGQGALXHJBIQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(N1)C(=CC=C2)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8BrN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30403000
    Record name 7-Bromo-2-methylindole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30403000
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    210.07 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    7-Bromo-2-methylindole

    CAS RN

    302912-38-5
    Record name 7-Bromo-2-methylindole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30403000
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 7-Bromo-2-methylindole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    27.0 g of 2-bromonitrobenzene are placed in 400 ml of THF. The mixture is placed under nitrogen and cooled to −55° C. and then 800 ml of isopropenylmagnesium bromide at 0.5 M in THF are added dropwise. The mixture is left with stirring for 1 hour and then poured into saturated NH4Cl solution. It is extracted with ether, the extract is evaporated and then the residue is taken up in DCM. It is washed with saturated NaCl solution. It is dried and evaporated and then the residue is chromatographed on silica, eluting with an AcOEt/cyclohexane (1/9; v/v) mixture. This gives 10.7 g of the expected compound.
    Quantity
    27 g
    Type
    reactant
    Reaction Step One
    Quantity
    800 mL
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    400 mL
    Type
    solvent
    Reaction Step Four

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    7-Bromo-2-methylindole
    Reactant of Route 2
    Reactant of Route 2
    7-Bromo-2-methylindole
    Reactant of Route 3
    Reactant of Route 3
    7-Bromo-2-methylindole
    Reactant of Route 4
    Reactant of Route 4
    7-Bromo-2-methylindole
    Reactant of Route 5
    7-Bromo-2-methylindole
    Reactant of Route 6
    Reactant of Route 6
    7-Bromo-2-methylindole

    Citations

    For This Compound
    2
    Citations
    R De Marco, L Cavina, A Greco, L Gentilucci - Amino Acids, 2014 - Springer
    … carrying two substituents, 7-bromo-2-methylindole (entries 16–18) and 5-chloro-2-methylindole (entries 19–21). Interestingly, the reaction of 7-bromo-2-methylindole with 3a afforded …
    Number of citations: 15 link.springer.com
    A Greco - 2015 - amsdottorato.unibo.it
    … alkylation of indoles carrying two substituents, 7-bromo-2-methylindole (entries 16-18) and 5chloro-2-methylindole (entries 19-21). Interestingly, the reaction of 7-bromo-2-methylindole …
    Number of citations: 4 amsdottorato.unibo.it

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.